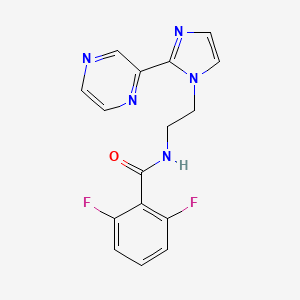![molecular formula C12H10F2N2O2 B2980852 (2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide CAS No. 1394802-91-5](/img/structure/B2980852.png)
(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.).
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic or inorganic chemistry.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under different conditions.Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry Applications
- Acrylamide Research : Acrylamide, a compound structurally related to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", has been extensively studied for its chemistry, biochemistry, and safety. It is used to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The formation of acrylamide in foods during processing and its potential health effects, including neurotoxicity and carcinogenicity, are areas of significant research interest (Friedman, 2003).
Environmental Science Applications
- Antimicrobial Compounds from Cyanobacteria : Cyanobacterial compounds, including those structurally related to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", show promising antimicrobial activities against multidrug-resistant bacteria, fungi, and mycobacteria. This highlights the potential of such compounds in addressing antibiotic resistance and developing new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Analytical and Detection Applications
- Biosensor Development : The compound's structural characteristics may facilitate the development of biosensors for detecting acrylamide and related compounds in processed foods. This application is crucial for monitoring food safety, given acrylamide's potential health risks (Pundir, Yadav, & Chhillar, 2019).
Polymer Science Applications
- Polyamide Thin Film Composite Membranes : Adjustments in sublayers of polyamide thin film composite membranes, potentially involving compounds like "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", can tailor the membranes for desalination applications, both in reverse osmosis and forward osmosis processes. This is key to improving water flux, salt rejection, and resistance to fouling and chlorination (Xu et al., 2017).
Toxicity and Health Impact Studies
- Toxicity Studies : Understanding the toxicity of compounds structurally similar to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide" is crucial for assessing their environmental and health impacts. Studies on acrylamide have shown potential neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, emphasizing the need for thorough evaluation of related compounds (Keramat, Lebail, Prost, & Jafari, 2011).
Safety And Hazards
Researchers would also study the compound’s toxicity and potential hazards. This could involve both in vitro tests (for example, seeing if the compound kills cells in a petri dish) and in vivo tests (for example, studying the compound’s effects in animals).
Zukünftige Richtungen
Finally, based on all the above information, researchers would suggest future directions for research. This could involve suggesting potential applications for the compound, or further studies to better understand its properties.
Please note that these are general steps and the specific details would depend on the nature of the compound and the focus of the research. For a specific compound like “(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide”, you would need to consult the scientific literature or a subject matter expert. If you have access to a university library or a professional researcher, they might be able to help you find more specific information. I hope this general information is helpful!
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-11(14)7-18-10-3-1-8(2-4-10)5-9(6-15)12(16)17/h1-5,11H,7H2,(H2,16,17)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGGKDEOCQNBR-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)
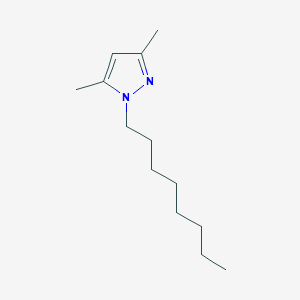
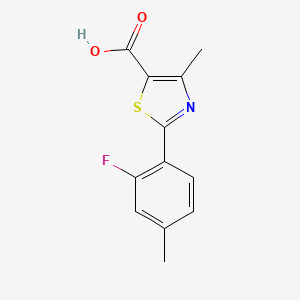
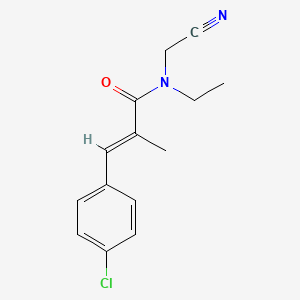
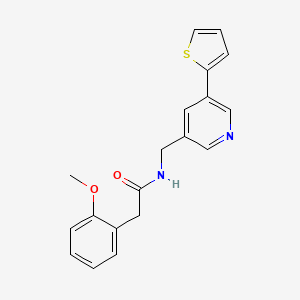
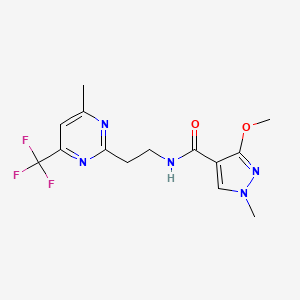
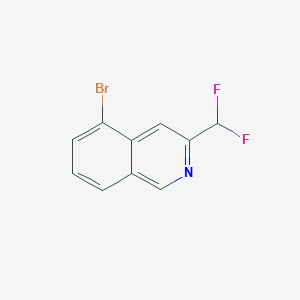
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
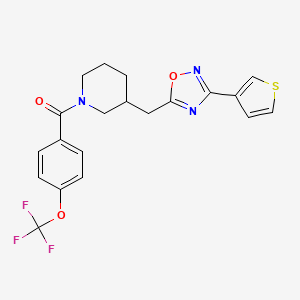
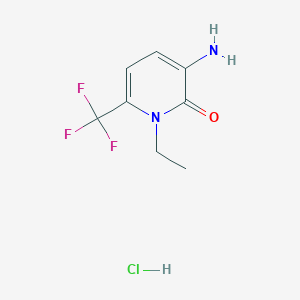
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
